3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 338953-41-6) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₁₃H₇BrClF₃N₄, and it has a molar mass of 391.57 g/mol . Key structural features include:
- Position 3: Bromine substituent, enabling cross-coupling reactions for further derivatization.
- Position 6: 3-Chloro-5-(trifluoromethyl)pyridinyl group, contributing to electron-withdrawing effects and steric bulk.
- Position 2: Methyl group, which enhances metabolic stability compared to bulkier substituents .
This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antitrypanosomal agents .
Properties
IUPAC Name |
3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3N4/c1-6-10(14)12-20-3-7(5-22(12)21-6)11-9(15)2-8(4-19-11)13(16,17)18/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYMZPDWDIJUGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine |
| CAS Number | 338953-44-9 |
| Molecular Weight | 453.64 g/mol |
| Molecular Formula | C18H9BrClF3N4 |
The presence of the trifluoromethyl group is notable for enhancing the compound's metabolic stability and bioavailability.
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly in cancer pathways. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation, migration, and induce apoptosis in cancer cells.
Case Study:
A study published in MDPI reported that related pyrazolo[1,5-a]pyrimidines exhibited IC50 values in the range of 0.3–24 µM against targets such as EGFR and VEGFR-2. This suggests that the compound may share similar inhibitory properties, making it a candidate for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar structures:
| Compound Name | Anticancer Activity (IC50) | Selectivity |
|---|---|---|
| 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl) | 0.3–24 µM | High (EGFR/VGFR-2) |
| Phenylpyrazolo[3,4-d]pyrimidine derivatives | Variable (0.3–24 µM) | Moderate to High |
This table illustrates that while many compounds exhibit anticancer activities, the specific substitution pattern in this compound may contribute to its distinct pharmacological profile.
Synthetic Routes and Applications
The synthesis of this compound typically involves several steps starting from commercially available precursors. The formation of the pyrazolo[1,5-a]pyrimidine core can be achieved through cyclization reactions under acidic or basic conditions followed by bromination processes .
In addition to its potential as an anticancer agent, this compound is also being investigated for use in developing inhibitors for various enzymes involved in disease pathways. Its structural features allow for further functionalization through cross-coupling reactions.
Scientific Research Applications
Physical Properties
The compound is characterized by the following physical properties:
- Appearance : Typically a solid at room temperature.
- Solubility : Soluble in organic solvents, but limited solubility in water.
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it inhibits specific cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways associated with tumor growth .
- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, making it a candidate for developing treatments for chronic inflammatory diseases .
- Antiviral Activity : Preliminary studies suggest that 3-bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine may possess antiviral properties, particularly against certain viral infections by interfering with viral replication processes .
Material Science
- Polymer Additives : Due to its unique structural features, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties .
- Fluorescent Probes : The trifluoromethyl group and the aromatic systems present in the molecule make it suitable for use as a fluorescent probe in biological imaging applications, allowing researchers to track cellular processes in real-time .
Case Studies
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insights :
Substituent Variations at Position 7 and 5
Key Insights :
Functionalization via Cross-Coupling Reactions
The 3-bromo substituent in the target compound enables Suzuki-Miyaura cross-coupling reactions for diverse derivatization. For example:
- 3-Arylated pyrazolo[1,5-a]pyrimidines synthesized via microwave-assisted methods show improved yields and reaction efficiency compared to traditional thermal conditions .
- In 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, the bromo group is replaced with a pyridinylmethylamine moiety, enhancing hydrogen-bonding capacity (H-bond acceptor count = 7) and antitrypanosomal activity .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Lower molecular weight and XLogP3 in the target compound suggest better aqueous solubility than its phenyl analogue.
- The trifluoromethyl analogue’s higher hydrogen bond acceptor count correlates with improved target binding in kinase inhibition assays .
Q & A
Q. What criteria should guide the selection of catalysts for scalable synthesis?
- Methodology :
- Turnover Number (TON) : Prefer Pd catalysts (e.g., Pd(PPh₃)₄) with TON > 1,000 to minimize metal loading.
- Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in coupling steps.
- Cost vs. Efficiency : Balance catalyst expense (e.g., Pt vs. Pd) with reaction yield and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
